molecular formula C36H52N8O8S B14480132 L-Glutaminyl-L-phenylalanyl-L-tyrosylglycyl-L-leucyl-L-methioninamide CAS No. 70120-92-2

L-Glutaminyl-L-phenylalanyl-L-tyrosylglycyl-L-leucyl-L-methioninamide

Cat. No.: B14480132
CAS No.: 70120-92-2
M. Wt: 756.9 g/mol
InChI Key: ZNCQTIXWTKAXDX-ZIUUJSQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Glutaminyl-L-phenylalanyl-L-tyrosylglycyl-L-leucyl-L-methioninamide is a peptide compound composed of six amino acids: L-glutamine, L-phenylalanine, L-tyrosine, glycine, L-leucine, and L-methionine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-phenylalanyl-L-tyrosylglycyl-L-leucyl-L-methioninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Glutaminyl-L-phenylalanyl-L-tyrosylglycyl-L-leucyl-L-methioninamide can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds.

    Substitution: Protected amino acids and coupling reagents like HBTU or DIC are used in peptide synthesis.

Major Products

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with substituted amino acids.

Scientific Research Applications

L-Glutaminyl-L-phenylalanyl-L-tyrosylglycyl-L-leucyl-L-methioninamide has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Glutaminyl-L-phenylalanyl-L-tyrosylglycyl-L-leucyl-L-methioninamide involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may inhibit or activate signaling pathways involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Glutaminyl-L-phenylalanyl-L-tyrosylglycyl-L-leucyl-L-methioninamide is unique due to its specific amino acid sequence and potential applications in various fields. Unlike semaglutide, which is primarily used for diabetes treatment, or chlorotoxin, which targets cancer cells, this peptide offers a broader range of research and therapeutic possibilities.

Properties

CAS No.

70120-92-2

Molecular Formula

C36H52N8O8S

Molecular Weight

756.9 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanediamide

InChI

InChI=1S/C36H52N8O8S/c1-21(2)17-27(35(51)42-26(32(39)48)15-16-53-3)41-31(47)20-40-34(50)28(19-23-9-11-24(45)12-10-23)44-36(52)29(18-22-7-5-4-6-8-22)43-33(49)25(37)13-14-30(38)46/h4-12,21,25-29,45H,13-20,37H2,1-3H3,(H2,38,46)(H2,39,48)(H,40,50)(H,41,47)(H,42,51)(H,43,49)(H,44,52)/t25-,26-,27-,28-,29-/m0/s1

InChI Key

ZNCQTIXWTKAXDX-ZIUUJSQJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

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